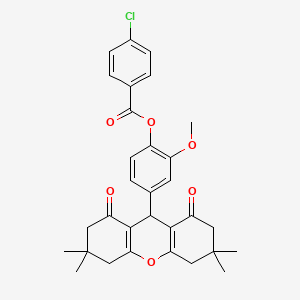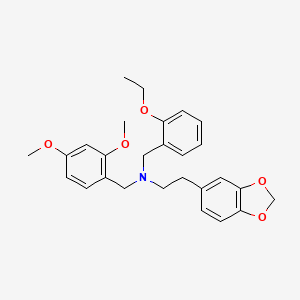![molecular formula C25H25N3O5S B11604329 (6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3,5-DIMETHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidin-7-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3,5-DIMETHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, including the formation of the thiazolo[3,2-a]pyrimidin-7-one core and the subsequent attachment of the phenoxyethoxy and dimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3,5-DIMETHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3,5-DIMETHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3,5-DIMETHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3,5-DIMETHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- **(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3,5-DIMETHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Uniqueness
This compound is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H25N3O5S |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
(6Z)-6-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H25N3O5S/c1-15-5-6-18(11-16(15)2)32-8-9-33-22-20(30-3)13-17(14-21(22)31-4)12-19-23(26)28-7-10-34-25(28)27-24(19)29/h5-7,10-14,26H,8-9H2,1-4H3/b19-12-,26-23? |
Clave InChI |
GNIBTSDJFUCTOY-JIGGIXHTSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2OC)/C=C\3/C(=N)N4C=CSC4=NC3=O)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2OC)C=C3C(=N)N4C=CSC4=NC3=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate](/img/structure/B11604251.png)
![6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604255.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604260.png)
![(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B11604267.png)
![2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11604268.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11604272.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11604278.png)

![methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604299.png)
![4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11604302.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)
![4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11604326.png)

